molecular formula C19H31IO3 B019782 Iodovinylmethoprenol CAS No. 105373-49-7

Iodovinylmethoprenol

Cat. No. B019782
M. Wt: 434.4 g/mol
InChI Key: CNKBIWLVNGWUAE-JQMRZUIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodovinylmethoprenol (IVMP) is a synthetic compound that has been widely used in scientific research due to its unique properties. IVMP is a derivative of the natural hormone, abscisic acid, and has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

Iodovinylmethoprenol acts as an agonist for the abscisic acid receptor, PYR/PYL/RCAR. This binding activates the receptor, leading to the downstream phosphorylation of SnRK2 kinases, which ultimately regulates gene expression.

Biochemical And Physiological Effects

Iodovinylmethoprenol has been found to have a variety of biochemical and physiological effects. In plants, Iodovinylmethoprenol has been found to regulate stomatal closure, seed dormancy, and stress responses. In animals, Iodovinylmethoprenol has been found to regulate glucose and lipid metabolism, as well as modulate immune responses.

Advantages And Limitations For Lab Experiments

One advantage of Iodovinylmethoprenol is its ability to mimic the effects of abscisic acid, allowing researchers to investigate the role of this hormone in various biological processes. However, Iodovinylmethoprenol has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Iodovinylmethoprenol. One area of interest is investigating the role of Iodovinylmethoprenol in regulating immune responses in animals. Additionally, there is potential for Iodovinylmethoprenol to be used as a therapeutic agent for metabolic disorders, such as diabetes and obesity. Finally, researchers may explore the potential of Iodovinylmethoprenol as a tool for crop improvement, particularly in drought and stress tolerance.

Synthesis Methods

Iodovinylmethoprenol is synthesized through a multi-step process that involves the conversion of abscisic acid to its corresponding vinyl iodide derivative. This reaction is followed by a palladium-catalyzed coupling reaction with methoprenol to yield Iodovinylmethoprenol. The final product is purified through column chromatography to obtain a pure form of Iodovinylmethoprenol.

Scientific Research Applications

Iodovinylmethoprenol has been used in a variety of scientific research studies due to its ability to mimic the effects of abscisic acid. This compound has been used in plant physiology studies to investigate the role of abscisic acid in plant growth and development. Additionally, Iodovinylmethoprenol has been used in animal studies to investigate the role of abscisic acid in regulating glucose and lipid metabolism.

properties

CAS RN

105373-49-7

Product Name

Iodovinylmethoprenol

Molecular Formula

C19H31IO3

Molecular Weight

434.4 g/mol

IUPAC Name

propan-2-yl (2E,4E,12E)-11-hydroxy-13-iodo-3,7,11-trimethyltrideca-2,4,12-trienoate

InChI

InChI=1S/C19H31IO3/c1-15(2)23-18(21)14-17(4)9-6-8-16(3)10-7-11-19(5,22)12-13-20/h6,9,12-16,22H,7-8,10-11H2,1-5H3/b9-6+,13-12+,17-14+

InChI Key

CNKBIWLVNGWUAE-JQMRZUIASA-N

Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(/C=C/I)O

SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C=CI)O

Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C=CI)O

synonyms

iodovinylmethoprenol
isopropyl 13-iodo-11-hydroxy-3,7,11-trimethyl-2,4-12-tridecatrienoate
IVMA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.